molecular formula C14H16O B14624136 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- CAS No. 58812-72-9

2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-

Cat. No.: B14624136
CAS No.: 58812-72-9
M. Wt: 200.28 g/mol
InChI Key: ABUVFPGLUDMUGS-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone group. This particular compound is notable for its structural complexity, which includes a dimethyl substitution at the 4-position and a 4-methylphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another approach includes the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- involves its interaction with cellular components. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its cytotoxic effects, as it can modify proteins and other biomolecules, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is unique due to its structural complexity, which includes both dimethyl and 4-methylphenyl substitutions. This complexity contributes to its distinct chemical reactivity and biological activity, setting it apart from simpler cyclopentenones.

Properties

CAS No.

58812-72-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C14H16O/c1-10-4-6-11(7-5-10)13-8-12(15)9-14(13,2)3/h4-8H,9H2,1-3H3

InChI Key

ABUVFPGLUDMUGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)CC2(C)C

Origin of Product

United States

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